molecular formula C29H22S B14584058 Naphthalene, 1-[(triphenylmethyl)thio]- CAS No. 61623-80-1

Naphthalene, 1-[(triphenylmethyl)thio]-

Cat. No.: B14584058
CAS No.: 61623-80-1
M. Wt: 402.6 g/mol
InChI Key: QDMONNSKYZFTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene, 1-[(triphenylmethyl)thio]-: is an organic compound that features a naphthalene core substituted with a triphenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-[(triphenylmethyl)thio]- typically involves the reaction of naphthalene with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for Naphthalene, 1-[(triphenylmethyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.

Chemical Reactions Analysis

Types of Reactions: Naphthalene, 1-[(triphenylmethyl)thio]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Naphthalene, 1-[(triphenylmethyl)thio]- is used as a building block in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, Naphthalene, 1-[(triphenylmethyl)thio]- can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of complex organic compounds .

Mechanism of Action

The mechanism of action of Naphthalene, 1-[(triphenylmethyl)thio]- involves its ability to undergo various chemical transformations. The triphenylmethylthio group can act as a protecting group for thiols, amines, and alcohols in organic synthesis. Additionally, the compound can participate in hydride abstraction reactions, which are important in the study of reaction mechanisms and in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Naphthalene, 1-[(triphenylmethyl)thio]- is unique due to the presence of the triphenylmethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

61623-80-1

Molecular Formula

C29H22S

Molecular Weight

402.6 g/mol

IUPAC Name

1-tritylsulfanylnaphthalene

InChI

InChI=1S/C29H22S/c1-4-15-24(16-5-1)29(25-17-6-2-7-18-25,26-19-8-3-9-20-26)30-28-22-12-14-23-13-10-11-21-27(23)28/h1-22H

InChI Key

QDMONNSKYZFTEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.